1-ethyl-1H-pyrazole-5-carbonitrile
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Overview
Description
1-Ethyl-1H-pyrazole-5-carbonitrile is a heterocyclic organic compound with the molecular formula C6H7N3 It features a pyrazole ring, which is a five-membered ring containing two adjacent nitrogen atoms
Mechanism of Action
Target of Action
Pyrazole derivatives are known for their diverse pharmacological effects . They have been found to bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic derivatives .
Mode of Action
It is known that pyrazole derivatives interact with their targets, leading to various biological activities
Biochemical Pathways
Pyrazole derivatives are known to possess various biological activities, suggesting that they may affect multiple biochemical pathways
Result of Action
Pyrazole derivatives are known to exhibit various biological activities, suggesting that they may have diverse molecular and cellular effects
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-1H-pyrazole-5-carbonitrile can be synthesized through various methods. One common approach involves the reaction of ethyl hydrazine with ethyl cyanoacetate under basic conditions, followed by cyclization to form the pyrazole ring. Another method includes the use of a multicomponent reaction involving phenylhydrazine, aldehyde, ethyl acetoacetate, and malononitrile .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-1H-pyrazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1-Ethyl-1H-pyrazole-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
1-Ethyl-1H-pyrazole-5-carbonitrile can be compared with other pyrazole derivatives:
1-Methyl-1H-pyrazole-5-carbonitrile: Similar structure but with a methyl group instead of an ethyl group.
1-Phenyl-1H-pyrazole-5-carbonitrile: Contains a phenyl group, which may impart different chemical and biological properties.
1-Benzyl-1H-pyrazole-5-carbonitrile:
The uniqueness of this compound lies in its specific substituents, which influence its reactivity and interactions with other molecules, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-ethylpyrazole-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3/c1-2-9-6(5-7)3-4-8-9/h3-4H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSIYMVSTTVQBGR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60649479 |
Source
|
Record name | 1-Ethyl-1H-pyrazole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60649479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1170377-31-7 |
Source
|
Record name | 1-Ethyl-1H-pyrazole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60649479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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